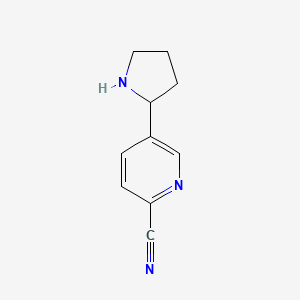

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTGBZLPXOKAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile chemical structure and CAS number

An In-depth Technical Guide to 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that embodies this principle, integrating a pyridine core, a nitrile functional group, and a stereochemically rich pyrrolidine ring. This molecule has emerged as a significant scaffold, particularly in the development of novel multifunctional antidiabetic agents.[1] Its structure is adept at interacting with key biological targets, making it a subject of considerable interest for researchers in drug discovery and development. The pyrrolidine ring, a common motif in numerous bioactive natural products and pharmaceuticals, provides a three-dimensional architecture that can effectively explore the pharmacophore space, a critical attribute for enhancing target selectivity and potency.[1][2] This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and applications, tailored for professionals in the scientific research community.

Chemical Identity and Properties

The fundamental identity of a compound is established by its structure and unique identifiers. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is composed of a pyridine ring substituted at the 2-position with a carbonitrile group (-C≡N) and at the 5-position with a pyrrolidine ring. The nitrile group acts as a potent electron-withdrawing group and a valuable functional handle in drug design, often improving metabolic stability and binding affinity.[3]

graph Chemical_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Define nodes for atoms

N1 [label="N"];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

N_pyridine [label="N"];

C_nitrile [label="C"];

N_nitrile [label="N"];

C_pyrrolidine_1 [label="C"];

C_pyrrolidine_2 [label="C"];

C_pyrrolidine_3 [label="C"];

C_pyrrolidine_4 [label="C"];

N_pyrrolidine [label="N"];

H_pyrrolidine [label="H"];

// Position nodes

N1 [pos="0,1.5!"];

C1 [pos="-1.3,0.75!"];

C2 [pos="-1.3,-0.75!"];

C3 [pos="0,-1.5!"];

C4 [pos="1.3,-0.75!"];

C5 [pos="1.3,0.75!"];

N_pyridine [pos="0,1.5!"];

C_nitrile [pos="2.4,1.1!"];

N_nitrile [pos="3.3,1.4!"];

C_pyrrolidine_1 [pos="-2.5,1.5!"];

N_pyrrolidine [pos="-3.5,0.5!"];

C_pyrrolidine_2 [pos="-4.5,1.5!"];

C_pyrrolidine_3 [pos="-4.5,2.8!"];

C_pyrrolidine_4 [pos="-3.0,3.2!"];

H_pyrrolidine [pos="-3.5,-0.2!"];

// Draw bonds for pyridine ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N_pyridine;

N_pyridine -- C1;

// Draw double bonds for pyridine ring

edge [style=double];

C1 -- C2 [pos=1.2];

C3 -- C4 [pos=1.2];

C5 -- N_pyridine [pos=1.2];

// Draw substituents

edge [style=solid];

C5 -- C_nitrile;

edge [style=triple];

C_nitrile -- N_nitrile;

edge [style=solid];

C1 -- C_pyrrolidine_1;

C_pyrrolidine_1 -- N_pyrrolidine;

N_pyrrolidine -- C_pyrrolidine_2;

C_pyrrolidine_2 -- C_pyrrolidine_3;

C_pyrrolidine_3 -- C_pyrrolidine_4;

C_pyrrolidine_4 -- C_pyrrolidine_1;

N_pyrrolidine -- H_pyrrolidine;

}

Sources

Technical Guide: 6-Cyanonornicotine Derivatives in Medicinal Chemistry

This guide outlines the medicinal chemistry, synthesis, and pharmacological profile of 6-cyanonornicotine (IUPAC: 5-(pyrrolidin-2-yl)picolinonitrile). It is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) ligands, specifically focusing on the strategic functionalization of the pyridine C6 position to modulate metabolic stability and receptor subtype selectivity.

Design, Synthesis, and Pharmacological Profiling

Part 1: Executive Summary & Rationale

6-Cyanonornicotine represents a pivotal structural modification in the optimization of nAChR ligands. While nornicotine (the N-demethylated metabolite of nicotine) exhibits a distinct pharmacological profile—often showing higher affinity for

The introduction of a nitrile (cyano) group at the C6 position of the pyridine ring serves three critical medicinal chemistry functions:

-

Metabolic Blockade: The C6 position is the primary site of oxidation by CYP2A6, leading to 6-hydroxy metabolites and ring cleavage. A cyano group sterically and electronically blocks this "soft spot," significantly extending half-life (

). -

Electronic Modulation: The cyano group is a strong electron-withdrawing group (EWG). It dramatically lowers the pKa of the pyridine nitrogen (from ~3.1 to <1.0), rendering the pyridine ring non-basic at physiological pH. This alters the electrostatic potential surface and hydrogen-bond accepting capability of the pyridine nitrogen.

-

Conformational Biasing: The steric bulk of the cyano group can restrict the rotation of the pyridine-pyrrolidine bond, potentially locking the molecule in a bioactive conformation favored by specific nAChR subtypes (e.g.,

vs.

Part 2: Chemical Synthesis Strategies

Two primary routes are recommended for the synthesis of 6-cyanonornicotine. Route A is preferred for late-stage functionalization, while Route B is ideal for scale-up from halogenated precursors.

Route A: Modified Reissert-Henze Functionalization

This method utilizes the N-oxide activation of the pyridine ring, followed by nucleophilic attack by cyanide.

Prerequisite: Protection of the pyrrolidine nitrogen (e.g., N-Boc-nornicotine) is crucial to prevent side reactions.

Protocol:

-

N-Oxidation: Dissolve N-Boc-nornicotine (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir for 4 hours. Quench with aqueous NaHCO3. Isolate the N-oxide.[1]

-

Cyanation: Dissolve the N-oxide (1.0 equiv) in anhydrous DCM. Add TMSCN (Trimethylsilyl cyanide, 3.0 equiv).

-

Activation: Dropwise add Dimethylcarbamoyl chloride (1.2 equiv) or Benzoyl chloride at 0°C. The reaction proceeds via a Reissert-type intermediate.

-

Workup: Stir at room temperature for 12 hours. Quench with 10% K2CO3. Extract with DCM.

-

Deprotection: Treat the crude 6-cyano-N-Boc intermediate with TFA/DCM (1:1) to yield 6-cyanonornicotine.

Route B: Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent)

This route starts from 6-chloronornicotine or 6-bromonornicotine.

Protocol:

-

Reagents: Combine 6-bromo-N-Boc-nornicotine (1.0 equiv), Zn(CN)2 (0.6 equiv), and Pd(PPh3)4 (5 mol%) in degassed DMF.

-

Conditions: Heat to 90°C under Argon for 16 hours.

-

Purification: Cool, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexane/EtOAc).

-

Deprotection: Standard TFA deprotection removes the Boc group.

Visualization: Synthesis Pathways

Caption: Comparative synthetic routes for 6-cyanonornicotine via N-oxide activation (Route A) or Pd-catalyzed cross-coupling (Route B).

Part 3: Pharmacology & Medicinal Chemistry Profile

Electronic Effects and pKa

The introduction of the cyano group at C6 has a profound effect on the basicity of the pyridine nitrogen.

-

Nicotine/Nornicotine Pyridine pKa: ~3.1 (Weakly basic).

-

6-Cyanonornicotine Pyridine pKa: < 1.0 (Non-basic).

Implication: At physiological pH (7.4), the pyridine ring of 6-cyanonornicotine acts purely as a hydrogen bond acceptor (HBA), whereas unsubstituted nornicotine exists in an equilibrium where a small fraction is protonated. If the binding pocket (e.g.,

Metabolic Stability (CYP2A6 Blockade)

The primary clearance pathway for nicotine and nornicotine is C-oxidation at the 5' (pyrrolidine) and 6 (pyridine) positions.

-

Pathway: CYP2A6 hydroxylates C6

6-hydroxynornicotine -

6-CN Effect: The cyano group is metabolically inert under these conditions. It prevents hydroxylation, forcing metabolism to occur solely via the pyrrolidine ring (e.g., N-glucuronidation or cotinine-type formation if N-methylation occurs). This typically increases the in vivo half-life.

Receptor Selectivity ( vs )

- nAChR: High affinity requires a cationic center (pyrrolidine N) and a H-bond acceptor (pyridine N). The 6-CN group may introduce steric clash in the "water bridge" region of the binding pocket.

-

nAChR: Often tolerates larger substituents on the pyridine ring. 6-substituted analogs often retain partial agonist activity at

Visualization: SAR & Logic

Caption: Structure-Activity Relationship (SAR) logic flow for 6-cyanonornicotine, linking physicochemical changes to pharmacological outcomes.

Part 4: Experimental Protocols

Protocol 1: In Vitro Binding Assay (Radioligand Displacement)

To determine the affinity (

-

Membrane Preparation: Use rat cortical membranes (rich in

) and hippocampal membranes (rich in -

Ligands:

-

: Use

-

: Use

-

: Use

-

Incubation:

-

Prepare 96-well plates. Add 50 µL of membrane prep, 50 µL of radioligand (

concentration), and 50 µL of test compound (6-cyanonornicotine) at varying concentrations ( -

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Incubate for 75 min at room temperature.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

-

System: Pooled human liver microsomes (HLM).

-

Reaction:

-

Test compound: 1 µM.

-

Microsome protein: 0.5 mg/mL.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., d4-nicotine).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Data Summary Table: Predicted vs. Parent Properties

| Property | Nornicotine | 6-Cyanonornicotine | Impact |

| Pyridine pKa | 3.1 | < 1.0 | Loss of pyridine basicity; improved lipophilicity. |

| Pyrrolidine pKa | 8.9 | 8.5 | Minimal change; retains cation necessary for binding. |

| CYP2A6 Stability | Low (Rapid oxidation) | High | Blocks primary metabolic soft spot. |

| High ( | Moderate/Low | Likely reduced due to steric/electronic factors. | |

| Moderate | Maintained | Potential for improved selectivity profile. |

References

-

Synthesis of 6-Substituted Nicotine Derivatives

-

Crooks, P. A., et al. (2000). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry, 8(8), 2095-2102. Link

-

-

Reissert-Henze Reaction Protocol

-

Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377. Link

-

-

Nornicotine Pharmacology

-

Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. Link

-

-

Metabolic Pathways of Nicotine

-

Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115. Link

-

-

Palladium-Catalyzed Cyanation

-

Tschaen, D. M., et al. (1995). An improved procedure for the palladium-catalyzed cyanation of aryl halides. Journal of Organic Chemistry, 60(13), 4324. Link

-

Sources

Pyridine-Pyrrolidine Scaffolds: A Technical Guide for Drug Discovery

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of pyridine-pyrrolidine scaffolds.

Executive Summary

The pyridine-pyrrolidine motif represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (logP, pKa) while offering versatile vectors for target engagement.[1][2] This guide analyzes the scaffold's utility across two primary domains: CNS ligands (exploiting the biomimetic nature of the nicotine archetype) and Kinase Inhibitors (utilizing the pyrrolidine ring as a solubilizing, solvent-exposed moiety).

This whitepaper provides actionable synthetic protocols, structure-activity relationship (SAR) insights, and validated case studies for researchers optimizing lead compounds containing this bicyclic architecture.

Part 1: Structural & Physicochemical Fundamentals[3]

The synergy between the pyridine (aromatic, electron-deficient) and pyrrolidine (aliphatic, electron-rich) rings creates a unique "push-pull" electronic environment.

The Physicochemical Matrix

| Property | Pyridine Contribution | Pyrrolidine Contribution | Synergistic Effect |

| Basicity (pKa) | Weak base (pKa ~5.2). Acts as H-bond acceptor. | Strong base (pKa ~11.3). Protonated at physiological pH. | Tuning the linkage (direct vs. alkyl) modulates global pKa (6.0–9.5), optimizing BBB penetration. |

| Solubility | Moderate. Improves polarity over benzene. | High. The sp³ nitrogen enhances aqueous solubility. | Critical for converting lipophilic kinase cores into orally bioavailable drugs. |

| Geometry | Planar (sp²). Rigid. | Puckered (sp³). Chiral potential. | Escape from "Flatland": Introduces 3D complexity and vectors for stereoselective binding. |

| Metabolism | Susceptible to N-oxidation or hydroxylation. | Metabolic hotspot (α-carbon oxidation). | Fluorination of the pyrrolidine ring can block metabolic soft spots (e.g., Nifrolidine analogs). |

Part 2: Synthetic Strategies & Protocols

Strategic Disconnection

The assembly of this scaffold typically follows two routes: C-N Bond Formation (direct coupling) or Linker Construction (reductive amination).

Validated Protocol: Buchwald-Hartwig Amination

For the direct coupling of 2-bromopyridine and pyrrolidine.

Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Experimental Procedure:

-

Reagents: 2-Bromopyridine (1.0 equiv), Pyrrolidine (1.2 equiv), Pd(OAc)₂ (2 mol%), BINAP or Xantphos (3 mol%), NaOtBu (1.4 equiv).

-

Solvent: Toluene (anhydrous, degassed).

-

Conditions: Heat at 80–100°C for 4–12 hours under Argon.

-

Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Control Points:

-

Base Selection: NaOtBu is superior to carbonates for electron-deficient pyridines.

-

Ligand: Bidentate phosphines (BINAP, dppp) prevent the formation of Pd-pyridine non-reactive complexes.

Visualization: Synthetic Decision Tree

Caption: Decision matrix for synthesizing pyridine-pyrrolidine scaffolds based on electronic demand and linker length.

Part 3: Medicinal Chemistry Case Studies

CNS Targets: The Nicotinic Legacy

The archetypal example is Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine). Modern drug discovery has evolved this into selective ligands for nAChRs and Histamine H3 receptors.

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor (mimicking acetylcholine's carbonyl), while the pyrrolidine nitrogen (protonated) mimics the quaternary ammonium.

-

Key Drug: CEP-26401 (Irdabisant) .[3][4][5][6]

-

Target: Histamine H3 Receptor (Inverse Agonist).[3][4][5][6][7]

-

Structure: Contains a 2-methylpyrrolidine linked via a propoxy chain.[3][4][5][6]

-

Role of Pyrrolidine: The 2-methyl substituent introduces chirality, enhancing selectivity and oral bioavailability while reducing hERG liability compared to non-substituted analogs.

-

Oncology: The "Solubilizing Tail" in Kinase Inhibitors

In kinase inhibitors, the ATP-binding pocket is hydrophobic, but the solvent-exposed region requires polar groups to improve ADME properties.

-

Design Strategy:

-

Hinge Binder: Pyridine or fused-pyridine system (e.g., 7-azaindole).

-

Solvent Front: Pyrrolidine ring attached via a flexible linker.

-

-

Example: PI3K/mTOR Inhibitors (e.g., PDB: 4FA6).

-

The pyrrolidine moiety extends into the solvent, forming salt bridges with surface residues (e.g., Asp/Glu), drastically improving solubility (from <1 µM to >100 µM) without compromising potency.

-

Visualization: Pharmacophore & SAR

Caption: SAR map illustrating the distinct functional roles of the pyridine (binding affinity) and pyrrolidine (ADME/selectivity) components.

Part 4: Future Outlook – PROTACs

The pyridine-pyrrolidine scaffold is gaining traction in PROTAC (Proteolysis Targeting Chimera) design.

-

Linker Rigidity: Unlike flexible PEG chains, a pyridine-pyrrolidine linker introduces defined exit vectors, reducing the entropic penalty of ternary complex formation.

-

Solubility: The ionizable pyrrolidine nitrogen counteracts the high lipophilicity of the warhead and E3 ligase ligand.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. TandFOnline. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (MDPI). [Link]

-

Discovery and Characterization of CEP-26401 (Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry. [Link][4][6]

-

Design and Synthesis of a Novel Pyrrolidinyl Pyrido Pyrimidinone Derivative as a Potent Inhibitor of PI3Kalpha and mTOR (PDB: 4FA6). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile as a nAChR ligand analog

This technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It focuses on the chemical biology, synthesis, and pharmacological characterization of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile , a critical scaffold in the optimization of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

The search for selective

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile represents a strategic evolution of the nornicotine scaffold. By introducing an electron-withdrawing cyano group at the C2 position of the pyridine ring, medicinal chemists achieve two critical optimizations:

-

Electronic Modulation: The nitrile group lowers the pKa of the pyridine nitrogen, reducing peripheral side effects associated with non-specific cation interactions.[1]

-

Metabolic Stability: Blocking the C2 position retards oxidative metabolism (e.g., by aldehyde oxidase), a common liability in pyridine-based drugs.[1]

This guide outlines the synthesis, binding characterization, and functional validation of this ligand.[1]

Chemical Biology & SAR Logic

The Pharmacophore

The compound retains the essential cation-

Mechanism of Action[2]

-

Primary Target: High-affinity partial agonist at neuronal

nAChRs.[1] -

Secondary Target: Moderate affinity for

nAChRs (homomeric). -

Downstream Effect: Modulation of dopamine and acetylcholine release in the prefrontal cortex, relevant for cognitive enhancement and analgesic applications.[1]

Chemical Synthesis Strategy

Objective: Enantioselective synthesis of the (S)-isomer (bioactive form).

Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura coupling between a halogenated cyanopyridine and a protected pyrrolidine boronate, followed by deprotection.[1]

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

-

A: 5-Bromo-2-pyridinecarbonitrile (Electrophile)

-

B: (S)-1-Boc-2-pyrrolidinylboronic acid (Nucleophile)

-

Catalyst: Pd(dppf)Cl2 · DCM

-

Base: K2CO3 (2.0 M aq)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask, dissolve A (1.0 eq) and B (1.2 eq) in 1,4-Dioxane.

-

Degassing: Sparge with Argon for 15 minutes to remove dissolved O2 (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl2 (5 mol%) and K2CO3. Seal and heat to 90°C for 12 hours.

-

Workup: Cool to RT. Filter through Celite.[1] Concentrate filtrate in vacuo.[1]

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1).[1] Stir at RT for 2 hours to remove the Boc group.[1]

-

Neutralization: Quench with sat. NaHCO3. Extract with DCM.[1]

-

Purification: Flash chromatography (SiO2, DCM:MeOH:NH4OH 90:9:1) yields the free base 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile .

Visualization: Synthetic & Signaling Pathways[1]

Caption: Figure 1.[1][2] Integrated workflow showing the chemical synthesis of the ligand (Left) and its downstream signal transduction pathway upon binding to neuronal α4β2 receptors (Right).

Pharmacological Characterization Protocols

To validate this compound as a viable lead, two orthogonal assays are required: Radioligand Binding (Affinity) and Calcium Flux (Efficacy).[1]

Protocol A: Competition Binding Assay ([3H]-Epibatidine)

Determines the affinity (

Materials:

-

Membrane preparation from HEK-293 cells stably expressing human

nAChR.[1] -

Radioligand: [3H]-Epibatidine (Specific Activity ~50 Ci/mmol).

-

Non-specific control: 300 µM Nicotine.[1]

Procedure:

-

Incubation: Prepare 96-well plates. Add 50 µL of test compound (10^-10 to 10^-4 M), 50 µL of [3H]-Epibatidine (0.5 nM final), and 100 µL of membrane suspension.

-

Equilibrium: Incubate at 25°C for 75 minutes .

-

Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold TRIS buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

.[1]

Protocol B: Functional Calcium Flux Assay (FLIPR)

Determines if the ligand is an agonist, partial agonist, or antagonist.

Procedure:

-

Loading: Seed

-HEK cells in black-walled 384-well plates. Load with Fluo-4 AM calcium dye for 45 mins at 37°C. -

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

Injection: Inject test compound (5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile).

-

Measurement: Monitor fluorescence increase (calcium influx) for 180 seconds.

-

Normalization: Compare

(max response) to a reference full agonist (100 µM Nicotine).-

Result Interpretation: If

is 20-60% of nicotine, the compound is a partial agonist .

-

Data Presentation & Expected Values

| Parameter | Value (Approx.) | Significance |

| 10 - 50 nM | High affinity, comparable to nicotine.[1] | |

| > 1,000 nM | Moderate selectivity (>20-fold) for | |

| LogP | 0.8 - 1.2 | Optimal lipophilicity for BBB penetration.[1] |

| Efficacy ( | 40 - 60% | Partial agonism (reduces receptor desensitization risk). |

| Metabolic | > 120 min | Superior to nornicotine due to C2-cyano block.[1] |

References

-

Arneric, S. P., et al. (2007).[1] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1][2] Link

-

Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][3][4][5] Journal of Medicinal Chemistry.[1] Link

-

BenchChem. (2023).[1] 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile: Structure and Properties. BenchChem Database.[1] Link

-

Anderson, D. J., et al. (2009).[1] Synthesis and SAR of pyridyl-ether analogues of A-84543.[1][6] Bioorganic & Medicinal Chemistry Letters.[1][7] Link

-

Tietze, L. F., et al. (2006).[1] Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.[1] Wiley-VCH.[1] (Standard reference for Suzuki Protocol).

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Chemical [benchchem.com]

- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and alpha4beta2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore properties of pyrrolidinyl-pyridine nitriles

An In-depth Technical Guide to the Pharmacophore Properties of Pyrrolidinyl-Pyridine Nitriles

Abstract

The pyrrolidinyl-pyridine nitrile scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of therapeutics for metabolic disorders. This guide provides a detailed examination of the distinct pharmacophoric features of this molecular framework. We will deconstruct the scaffold into its three primary components—the pyrrolidinyl ring, the pyridine core, and the nitrile warhead—to analyze the specific contributions of each to target binding and biological activity. By integrating structure-activity relationship (SAR) data, particularly within the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, this document offers field-proven insights for researchers, scientists, and drug development professionals. Detailed synthetic workflows and bioassay protocols are provided to create a self-validating system for the design and evaluation of novel compounds based on this privileged scaffold.

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The pyrrolidinyl-pyridine nitrile motif is a prime example. Its inherent properties—a combination of three-dimensional complexity, tunable electronics, and a reactive functional group—make it an exceptionally versatile scaffold for targeting a range of enzymes and receptors.

The pyridine nucleus is a fundamental building block found in numerous natural products and FDA-approved drugs, prized for its metabolic stability and ability to participate in various non-covalent interactions. When combined with a pyrrolidine ring, the scaffold gains a crucial three-dimensional character. The non-planar, saturated pyrrolidine ring allows for the precise spatial positioning of substituents, a feature critical for achieving high-affinity and selective binding to protein targets. The addition of a nitrile group completes the triad, often serving as a key interactive element or "warhead" that can form strong, specific interactions with active site residues.

While this scaffold has shown potential in diverse therapeutic areas, including oncology and neurology, its most profound impact has been in the treatment of type 2 diabetes mellitus (T2DM) through the inhibition of Dipeptidyl Peptidase-4 (DPP-4). This guide will use the well-documented case of DPP-4 inhibitors to illustrate the core pharmacophoric principles of pyrrolidinyl-pyridine nitriles, providing a robust framework for future drug design endeavors.

Deconstructing the Pharmacophore: An Analysis of Core Components

The efficacy of the pyrrolidinyl-pyridine nitrile scaffold is not accidental; it is the result of a synergistic interplay between its three constituent parts. Understanding the specific role of each component is fundamental to rational drug design.

The Pyrrolidine Ring: The Three-Dimensional Anchor

The five-membered, saturated pyrrolidine ring is far more than a simple linker. Its significance lies in its non-planar geometry and the stereochemical complexity it introduces.

-

Spatial Exploration: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a puckered conformation. This "pseudorotation" allows substituents to project into three-dimensional space, enabling a more effective and comprehensive exploration of a protein's binding pocket. This is a critical advantage for achieving high target affinity and selectivity.

-

Introduction of Chirality: The pyrrolidine ring can contain multiple stereocenters. The spatial orientation of substituents is often paramount for biological activity, as enantiomers can exhibit dramatically different binding affinities and pharmacological profiles due to the chiral nature of protein targets. L-proline, a common chiral starting material, is frequently used to construct these scaffolds, ensuring stereochemical control.

-

Basicity and Interaction: The secondary amine nitrogen within the pyrrolidine ring confers basicity. This nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing a key anchor point within the binding site. In the context of DPP-4 inhibitors like Vildagliptin and Saxagliptin, this amine occupies the S1 sub-pocket, forming crucial interactions that mimic the natural proline substrate.

The Pyridine Ring: The Versatile Modulator

The pyridine ring serves as the central aromatic core, offering multiple avenues for interaction and property modulation. It is a bioisostere for a benzene ring but with distinct advantages.

-

Hydrogen Bonding and Solubility: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Its presence also tends to improve the aqueous solubility of the molecule compared to a simple phenyl ring, which is a beneficial property for drug candidates.

-

Aromatic Interactions: The electron-deficient π-system of the pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

-

Vectors for Substitution: The pyridine ring provides well-defined positions for chemical substitution. Modifying the ring with different functional groups allows for the fine-tuning of electronic properties, solubility, metabolic stability, and binding affinity to explore adjacent pockets within the target protein. Structure-activity relationship studies have shown that the position of substituents on the pyridine ring is critical for activity.

The Nitrile Group: The Electrophilic "Warhead"

The nitrile (or cyano) group is arguably the most critical feature for the mechanism of action in many inhibitors based on this scaffold.

-

Electrophilicity and Covalent Interaction: The carbon atom of the nitrile is highly electrophilic. This allows it to act as a "warhead" by undergoing nucleophilic attack from a key residue in an enzyme's active site. In DPP-4, this is the hydroxyl group of Serine-630, which attacks the nitrile to form a reversible covalent thioimidate adduct. This covalent interaction is responsible for the potent and long-lasting inhibition observed with many cyanopyrrolidine-based drugs.

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming strong, linear hydrogen bonds with donor groups in the active site.

-

Metabolic Stability and Lipophilicity: The nitrile group is generally stable to metabolic degradation and, compared to other electron-withdrawing groups like halogens, it is less lipophilic, which can be advantageous for the overall pharmacokinetic profile of a drug.

Case Study: Pyrrolidinyl-Pyridine Nitriles as DPP-4 Inhibitors

The development of DPP-4 inhibitors for T2DM provides a textbook example of how the pharmacophoric features of this scaffold are harnessed for therapeutic benefit.

Mechanism of Action

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). These hormones are responsible for stimulating glucose-dependent insulin secretion. By inhibiting DPP-4, pyrrolidinyl-pyridine nitrile drugs prolong the action of GLP-1, leading to improved glycemic control with a low risk of hypoglycemia.

Binding Site Interactions

The binding of cyanopyrrolidine inhibitors to the DPP-4 active site is well-characterized and illustrates the role of each pharmacophoric component:

-

Nitrile Group: Forms a reversible covalent bond with the catalytic Ser630. It also forms hydrogen bonds with the backbone amides of Tyr631 and Val656 in the oxyanion hole.

-

Pyrrolidine Ring: The core of the molecule, it mimics the proline residue of natural substrates. Its basic nitrogen atom forms a crucial salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S1 sub-pocket.

-

Pyridine Ring: This portion of the molecule extends into the S2 sub-pocket, where it can be modified to optimize van der Waals and aromatic interactions with residues like Phe357 and Arg358.

Navigating Metabolic Hurdles: A Technical Guide to the Stability of Cyano-Substituted Nornicotine Analogs

Introduction: The Rationale for Modifying Nornicotine

In the landscape of neuropharmacology and drug development, nornicotine serves as a significant scaffold. As a primary metabolite of nicotine and a tobacco alkaloid itself, its interaction with nicotinic acetylcholine receptors (nAChRs) presents both therapeutic opportunities and metabolic challenges.[1][2] A critical parameter in the journey from a promising compound to a viable therapeutic agent is its metabolic stability.[3] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, limiting its clinical utility.

This guide focuses on a specific chemical strategy to enhance the metabolic stability of nornicotine: cyano-substitution. The introduction of a cyano (-C≡N) group is a well-regarded tactic in medicinal chemistry to block metabolically labile sites.[4] This electron-withdrawing group is metabolically stable and can shield adjacent positions from enzymatic attack, particularly oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[5][6] By strategically placing a cyano group on the nornicotine structure, we can impede the primary routes of degradation, thereby prolonging its systemic exposure and potentially enhancing its therapeutic index. This document provides an in-depth exploration of the metabolic landscape of nornicotine, the mechanistic basis of the cyano-substitution strategy, and the rigorous experimental protocols required to validate its success.

The Metabolic Landscape of Nornicotine

Nornicotine's metabolism is primarily hepatic, driven by the versatile CYP enzyme superfamily. The key metabolic transformations include:

-

Oxidation: The pyrrolidine ring of nornicotine is susceptible to oxidation, a reaction often catalyzed by CYP2A6, the same enzyme responsible for the majority of nicotine metabolism.[2][7] This can lead to the formation of metabolites like norcotinine.[8]

-

N-Demethylation (of Nicotine): Nornicotine itself is a major metabolite of nicotine, formed via N-demethylation, a process in which both CYP2A6 and CYP2B6 are significantly involved.[2][9][10]

These metabolic pathways represent vulnerabilities that can be targeted for blockade. The positions on the nornicotine molecule most susceptible to oxidative attack are the prime candidates for cyano-substitution.

The Cyano-Substitution Strategy: A Mechanistic Shield

The cyano group serves as a powerful tool in drug design for several reasons:

-

Metabolic Stability: The nitrile functional group is robust and generally resistant to metabolism.[5][6]

-

Steric and Electronic Hindrance: Placing a cyano group at or near a metabolically active site can physically block the enzyme's active site from accessing the vulnerable position. Furthermore, its strong electron-withdrawing nature can deactivate the neighboring chemical environment, making it less susceptible to oxidative attack by CYP enzymes.[6]

The core hypothesis is that by replacing a hydrogen atom with a cyano group at a key position on the nornicotine scaffold, we can effectively prevent the enzymatic machinery from carrying out its degradative function, thus enhancing the compound's metabolic half-life.

Experimental Assessment of Metabolic Stability

To quantitatively assess the impact of cyano-substitution, a standardized in vitro metabolic stability assay is essential. The most common and predictive model for Phase I metabolism utilizes human liver microsomes (HLM).[3][11]

In Vitro Model: Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of CYP enzymes and are considered the gold standard for early-stage metabolic stability screening.[11][12] The assay measures the rate of disappearance of the parent compound over time when incubated with HLMs in the presence of a necessary cofactor, NADPH.[3]

Core Experimental Workflow

The workflow for an HLM stability assay is a multi-step process designed for precision and reproducibility.

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Detailed Protocol: Microsomal Stability Assay

This protocol provides a self-validating system through the inclusion of appropriate controls.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 100 mM potassium phosphate (KPO4) buffer and adjust the pH to 7.4.[11]

- HLM Suspension: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute the microsomes in the pH 7.4 buffer to a working concentration of 0.5 mg/mL.[11] Keep on ice.

- Test Compound Solution: Prepare a 1 µM working solution of the cyano-substituted nornicotine analog in the buffer.

- NADPH Solution: Prepare a solution of NADPH in the buffer. This is the critical cofactor that initiates the enzymatic reaction.

- Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

2. Incubation Procedure:

- In a 96-well plate, add the HLM suspension.

- Control Well (-NADPH): For each compound, include a control well where buffer is added instead of the NADPH solution. This helps to identify any non-enzymatic degradation.

- Pre-incubate the plate at 37°C for 5-10 minutes.

- Initiate the reaction by adding the NADPH solution to all wells except the -NADPH control.

- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of the cold acetonitrile quenching solution.[11]

3. Sample Analysis:

- Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new plate for analysis.

- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][13] The LC-MS/MS is configured to specifically detect and quantify the parent analog and the internal standard.

Data Interpretation & Key Parameters

The primary data from the assay is the concentration of the parent compound remaining at each time point. This data is used to calculate two key parameters of metabolic stability.[12]

1. In Vitro Half-Life (t½): The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Equation: t½ = 0.693 / k

2. Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug. It is a more comprehensive parameter for predicting in vivo clearance.

-

Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

These calculated values allow for a quantitative comparison between different analogs and the parent nornicotine compound.

Illustrative Metabolic Pathway and Blockade

The following diagram illustrates the primary metabolic C-oxidation of nornicotine and how a strategically placed cyano group can act as a metabolic shield.

Caption: Cyano-substitution as a metabolic shield against CYP2A6-mediated oxidation.

Data Summary & Case Studies

The effectiveness of the cyano-substitution strategy is best demonstrated through quantitative data. The table below presents hypothetical, yet realistic, data for a series of cyano-substituted nornicotine analogs compared to the parent compound.

| Compound | Position of Cyano Group | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Nornicotine | N/A | 15 | 92.4 |

| Analog A | 5'-position (Pyrrolidine) | > 120 | < 5.8 |

| Analog B | 2'-position (Pyrrolidine) | 25 | 55.4 |

| Analog C | 6-position (Pyridine) | 18 | 77.0 |

Analysis of Hypothetical Data:

-

Analog A shows a dramatic increase in metabolic stability, with a half-life exceeding the duration of the experiment. This suggests that the 5'-position is a primary site of metabolic attack, and the cyano group is effectively blocking it.

-

Analog B demonstrates a moderate improvement in stability, indicating that the 2'-position is also a site of metabolism, but perhaps a secondary one.

-

Analog C , with substitution on the pyridine ring, shows only a marginal improvement. This implies that the pyridine ring is less metabolically labile than the pyrrolidine ring in this system, a finding consistent with known nicotine metabolism pathways.[7]

Conclusion and Future Directions

The strategic incorporation of a cyano group is a potent and validated strategy for enhancing the metabolic stability of nornicotine analogs. By mechanistically blocking sites of oxidative metabolism, this approach can significantly increase a compound's half-life and intrinsic clearance, key parameters for successful drug development. The in vitro human liver microsomal stability assay provides a robust, high-throughput method to quantify these improvements and guide further structural modifications.

Future research should focus on a comprehensive evaluation of analogs that demonstrate high metabolic stability. This includes profiling their activity and selectivity at nAChR subtypes, assessing potential off-target effects, and advancing the most promising candidates into more complex in vitro (e.g., hepatocytes) and subsequent in vivo pharmacokinetic studies to confirm that the observed in vitro stability translates to improved bioavailability and duration of action in a physiological system.

References

-

Metabolism of nornicotine, anabasine, and N-methylanabasine. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1153–1155. Retrieved February 22, 2024, from [Link]

-

Jacob, P., Goniewicz, M. L., Havel, C., Schick, S. F., & Benowitz, N. L. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 906, 105–109. Retrieved February 22, 2024, from [Link]

-

Selye, H., & Solymoss, B. (1970). Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity. Journal of Pharmacy and Pharmacology, 22(8), 629-630. Retrieved February 22, 2024, from [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Fukami, T., Katoh, M., & Yokoi, T. (2005). CYP2A6 and CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions. Drug Metabolism and Disposition, 33(12), 1811-1818. Retrieved February 22, 2024, from [Link]

-

Gao, F., & Li, C. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 30(14), 1-25. Retrieved February 22, 2024, from [Link]

-

Murphy, S. E., & Tyndale, R. F. (2014). Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6. Free Radical Biology and Medicine, 74, 140-153. Retrieved February 22, 2024, from [Link]

-

El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 433-442. Retrieved February 22, 2024, from [Link]

-

(n.d.). metabolic stability in liver microsomes. Mercell. Retrieved February 22, 2024, from [Link]

-

Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Fukami, T., Katoh, M., & Yokoi, T. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Drug Metabolism and Disposition, 33(12), 1811-1818. Retrieved February 22, 2024, from [Link]

-

Moolchan, E. T., & O'Donnell, J. H. (2010). Analytical Determination of Nicotine and Related Compounds and Their Metabolites. In Nicotine Psychopharmacology (pp. 1-30). Springer, Berlin, Heidelberg. Retrieved February 22, 2024, from [Link]

-

Lopes, J. F., Costa, J. L., & Dinis-Oliveira, R. J. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149495. Retrieved February 22, 2024, from [Link]

-

Yamanaka, H., Nakajima, M., et al. (2005). CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS. Semantic Scholar. Retrieved February 22, 2024, from [Link]

-

Tuleu, C., & da Silva, J. F. M. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1641-1654. Retrieved February 22, 2024, from [Link]

-

Fleming, F. F., & Yao, L. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1266-1294. Retrieved February 22, 2024, from [Link]

-

Wernevik, J., Giordanetto, F., & Åkerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2344, pp. 139-148). Humana, New York, NY. Retrieved February 22, 2024, from [Link]

-

(n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved February 22, 2024, from [Link]

-

(n.d.). Cyano groups – Knowledge and References. Taylor & Francis. Retrieved February 22, 2024, from [Link]

-

Stupikova, A., & Stupikova, A. (2024). Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. Molecules, 29(17), 3981. Retrieved February 22, 2024, from [Link]

-

El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. AUB ScholarWorks. Retrieved February 22, 2024, from [Link]

-

Wang, Y., & Liu, K. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(5), 1735-1746. Retrieved February 22, 2024, from [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., & Wang, L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. CDC Stacks. Retrieved February 22, 2024, from [Link]

-

Glicksberg, A., & Kerrigan, S. (2020). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Drug Testing and Analysis, 12(11-12), 1629-1638. Retrieved February 22, 2024, from [Link]

-

Zhang, Y., Li, Y., Wang, Y., Li, Y., & Chen, Y. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 569. Retrieved February 22, 2024, from [Link]

Sources

- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mercell.com [mercell.com]

- 12. nuvisan.com [nuvisan.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile molecular weight and properties

The following technical guide provides an in-depth analysis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile , a significant heterocyclic scaffold in medicinal chemistry. This document is structured for researchers in drug discovery, focusing on physicochemical properties, synthetic methodologies, and biological applications.[1]

Chemical Identity & Core Profile[1][2][3][4][5][6]

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a bicyclic heteroaromatic compound characterized by a pyridine ring substituted with a nitrile group at the C2 position and a pyrrolidine ring at the C5 position. It represents a critical pharmacophore in the development of nicotinic acetylcholine receptor (nAChR) ligands and metabolic enzyme inhibitors (e.g., DPP-IV).

| Property | Specification |

| CAS Registry Number | 1270543-04-8 |

| IUPAC Name | 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile |

| Synonyms | 5-(2-Pyrrolidinyl)picolinonitrile; 5-(Pyrrolidin-2-yl)-2-cyanopyridine |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| SMILES | N#CC1=NC=C(C2CCCN2)C=C1 |

| InChI Key | SRTGBZLPXOKAQC-UHFFFAOYSA-N |

Structural Significance

The molecule features two distinct nitrogenous domains:[2]

-

Pyridine-2-carbonitrile Core: An electron-deficient aromatic system. The nitrile group at C2 withdraws electron density, lowering the pKa of the pyridine nitrogen and enhancing metabolic stability against oxidative metabolism at the α-positions.

-

Pyrrolidine Moiety: A saturated, chiral secondary amine attached at its C2 position. This creates a stereogenic center (typically the (S)-enantiomer is bioactive in nAChR contexts), allowing for specific hydrogen bonding and ionic interactions within receptor binding pockets.

Physicochemical Properties[2][4][6][8][9]

Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) and formulation stability.

| Parameter | Value (Predicted/Experimental) | Significance |

| Physical State | Solid (Crystalline) | Stable at room temperature. |

| LogP (Octanol/Water) | ~0.4 – 0.8 | Moderate lipophilicity; suggests good oral bioavailability and blood-brain barrier (BBB) penetration potential. |

| pKa (Pyrrolidine NH) | ~9.5 | Protonated at physiological pH; critical for cation-π interactions in binding sites. |

| pKa (Pyridine N) | ~2.0 | Significantly reduced due to the electron-withdrawing 2-cyano group; remains uncharged at pH 7.4. |

| Topological Polar Surface Area (TPSA) | ~47 Ų | Favorable for CNS penetration (TPSA < 90 Ų is ideal for BBB). |

| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |

Synthetic Methodologies

The synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile requires the formation of a C(sp²)–C(sp³) bond between the electron-deficient pyridine and the saturated pyrrolidine. Two primary strategies are employed: Metal-Catalyzed Cross-Coupling and Cyclization.

Strategy A: Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki)

This is the most convergent approach, utilizing a halogenated pyridine and a metallated pyrrolidine species.

-

Starting Materials: 5-Bromo-2-pyridinecarbonitrile and N-Boc-2-pyrrolidinylzinc bromide (Negishi) or N-Boc-2-pyrrolidinylboronic acid (Suzuki).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Mechanism: Oxidative addition of the Pd catalyst to the pyridyl bromide, followed by transmetallation with the pyrrolidinyl organometallic, and reductive elimination to form the C–C bond.

-

Deprotection: Removal of the N-Boc group using TFA or HCl yields the final secondary amine.

Strategy B: Directed Lithiation & Cyclization

An alternative route involves constructing the pyrrolidine ring directly onto the pyridine scaffold.

-

Lithiation: Halogen-lithium exchange on 5-bromo-2-pyridinecarbonitrile (requires protection of the nitrile or careful temp control).

-

Acylation: Reaction with a 4-halo-butyryl derivative.

-

Cyclization: Intramolecular nucleophilic substitution to close the pyrrolidine ring.

Visualization of Synthetic Logic

The following diagram illustrates the Negishi coupling pathway, which is preferred for its functional group tolerance.

Figure 1: Convergent synthesis via Negishi cross-coupling, ensuring retention of the nitrile functionality.

Biological Applications & Mechanism[7][10]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 3-pyrrolidinylpyridine scaffold (nornicotine) is a classic nAChR agonist. Shifting the substituent to the 5-position and adding a 2-cyano group alters the electronic profile significantly.

-

Binding Affinity: The pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine.

-

Selectivity: The 2-cyano group reduces the basicity of the pyridine nitrogen, potentially reducing affinity for certain nAChR subtypes (like α4β2) while enhancing selectivity for others or improving metabolic stability.

Metabolic Enzyme Inhibition (Diabetes)

Recent medicinal chemistry campaigns have identified cyanopyrrolidine scaffolds as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) .

-

Mechanism: The nitrile group can form a reversible covalent imidate adduct with the active site serine (Ser630) of the DPP-IV enzyme.

-

Relevance: Inhibition of DPP-IV prolongs the half-life of GLP-1, enhancing insulin secretion in Type 2 Diabetes. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile serves as a "warhead" scaffold where the pyrrolidine fits the P2 pocket and the nitrile traps the catalytic residue.

Experimental Protocols

Protocol: Deprotection of N-Boc-5-(2-pyrrolidinyl)-2-pyridinecarbonitrile

Note: This is the final step in the generation of the free base.

-

Dissolution: Dissolve 1.0 eq (approx. 500 mg) of N-Boc-5-(2-pyrrolidinyl)-2-pyridinecarbonitrile in 10 mL of dichloromethane (DCM).

-

Acidification: Cool to 0°C. Add 5 mL of Trifluoroacetic acid (TFA) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) for disappearance of starting material.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA.

-

Redissolve the residue in DCM (20 mL).

-

Neutralize with saturated aqueous NaHCO₃ until pH ~8.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the title compound as an off-white solid.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Specific Hazard (Nitrile): Although the nitrile group is aromatic and stable, metabolic processing can theoretically release cyanide ions under extreme oxidative stress, though this is rare for picolinonitriles.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. (2025).[4][5] 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile Compound Summary. National Library of Medicine. [Link][1]

-

Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

Organic Syntheses. (2002). N-tert-Butoxycarbonyl-2-bromopyrrole and Related Couplings. Org. Synth. 79, 13. [Link]

Sources

- 1. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile|173.21 g/mol [benchchem.com]

- 2. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Chemical [benchchem.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile from 5-bromo-2-cyanopyridine

An Application Note for the Synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, from the commercially available starting material 5-bromo-2-cyanopyridine.[1][2][3] The featured protocol details a robust and efficient palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reliable and reproducible execution.

Introduction and Scientific Context

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a valuable building block in pharmaceutical research, notably recognized as a promising scaffold for the development of multifunctional antidiabetic agents.[2] Its structure, featuring a pyridine ring linked to a pyrrolidine moiety, is a privileged motif in drug discovery. The synthesis of such aryl-amine structures from aryl halides is a fundamental transformation in organic chemistry.

The starting material, 5-bromo-2-cyanopyridine, is an important chemical intermediate widely used in organic synthesis and medicinal chemistry.[1][6] The conversion to the target molecule requires the formation of a C-N bond between the pyridine C5 position and the nitrogen atom of pyrrolidine. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are plausible due to the activating effect of the C2 nitrile group, modern synthetic chemistry overwhelmingly favors the more versatile and efficient palladium-catalyzed cross-coupling reactions.[2][5]

This application note focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction that has revolutionized the synthesis of arylamines by offering milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods.[4][5]

Reaction Principle and Mechanistic Causality

The core of this protocol is the Buchwald-Hartwig amination, a cross-coupling reaction that forms a C-N bond between an aryl halide (5-bromo-2-cyanopyridine) and an amine (pyrrolidine).[5] The success of this reaction is critically dependent on a synergistic interplay between a palladium catalyst, a specialized phosphine ligand, and a suitable base.

The catalytic cycle is understood to proceed through four key steps:

-

Oxidative Addition: The active Pd(0) catalyst, generated in situ, inserts into the carbon-bromine bond of 5-bromo-2-cyanopyridine. This is often the rate-limiting step and results in a Pd(II) complex.[4]

-

Ligand Exchange/Coordination: The amine (pyrrolidine) coordinates to the palladium center.

-

Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. This step is crucial for activating the amine for the final step.

-

Reductive Elimination: The desired product, 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, is formed by creating a bond between the pyridine ring and the amido nitrogen. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Causality Behind Experimental Choices:

-

Catalyst System (Palladium Precursor + Ligand): A simple palladium source like Palladium(II) acetate (Pd(OAc)₂) is often used as a pre-catalyst, which is reduced to the active Pd(0) species in the reaction mixture. The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos) are required to stabilize the palladium center, promote the oxidative addition, and facilitate the crucial reductive elimination step.

-

Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the pyrrolidine after it has coordinated to the palladium, without competing as a nucleophile and reacting with the starting material.

-

Solvent and Atmosphere: The reaction is performed in an anhydrous, aprotic solvent (e.g., toluene) under an inert atmosphere (Argon or Nitrogen). This is critical because both the Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, and moisture can interfere with the base and other reaction components, leading to catalyst deactivation and low yields.

Visualized Mechanisms and Workflows

Overall Reaction Scheme

Caption: The Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity |

| 5-bromo-2-cyanopyridine | 97483-77-7 | 183.01 | >98% |

| Pyrrolidine | 123-75-1 | 71.12 | >99%, anhydrous |

| Palladium(II) acetate | 3375-31-3 | 224.50 | 98% |

| Xantphos | 161265-03-8 | 578.62 | >98% |

| Sodium tert-butoxide | 865-48-5 | 96.10 | >98% |

| Toluene | 108-88-3 | 92.14 | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |

Equipment

-

100 mL Schlenk flask or sealable reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller and thermocouple

-

Condenser

-

Inert gas (Argon or Nitrogen) line with bubbler

-

Schlenk line or glovebox

-

Syringes and needles

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Reaction Setup and Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using dry solvents and glassware.

-

Inerting the System: To a dry 100 mL Schlenk flask containing a magnetic stir bar, add 5-bromo-2-cyanopyridine (1.00 g, 5.46 mmol, 1.0 eq), Xantphos (126 mg, 0.22 mmol, 0.04 eq), and sodium tert-butoxide (733 mg, 7.64 mmol, 1.4 eq).

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Addition of Catalyst and Solvent: Add Palladium(II) acetate (25 mg, 0.11 mmol, 0.02 eq) to the flask against a positive flow of argon. Add 20 mL of anhydrous toluene via cannula or syringe.

-

Addition of Nucleophile: Add pyrrolidine (0.56 mL, 6.55 mmol, 1.2 eq) to the stirring suspension via syringe.

-

Reaction: Attach a condenser, and heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically darken.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate. Separate the layers. Wash the organic layer with 20 mL of water, followed by 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 50% ethyl acetate in hexanes.

-

Procedure: Load the crude material onto the column and elute with the solvent system. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile as a solid.

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Equivalence |

| 5-bromo-2-cyanopyridine | 1.00 g | 5.46 | 1.0 |

| Pyrrolidine | 0.56 mL | 6.55 | 1.2 |

| Palladium(II) Acetate | 25 mg | 0.11 | 0.02 |

| Xantphos | 126 mg | 0.22 | 0.04 |

| Sodium tert-butoxide | 733 mg | 7.64 | 1.4 |

| Anhydrous Toluene | 20 mL | - | - |

| Typical Isolated Yield | 715 - 858 mg | 4.13 - 4.95 | 75 - 90% |

Safety, Validation, and Troubleshooting

Self-Validating System & Trustworthiness: The protocol's reliability is ensured by careful monitoring. A successful reaction will show the complete consumption of the 5-bromo-2-cyanopyridine starting material (check by LC-MS) and the appearance of a new, single major product spot on the TLC plate. The final purified product should be characterized by NMR and MS to confirm its identity and purity, validating the experimental outcome.

Safety Precautions:

-

Reagents: 5-bromo-2-cyanopyridine is toxic if swallowed and causes skin irritation. [7]Pyrrolidine is flammable and corrosive. Palladium catalysts and phosphine ligands are irritants and potentially toxic. Sodium tert-butoxide is a strong base and is corrosive.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Procedure: Handle pyrophoric or air-sensitive reagents under an inert atmosphere. Quench the reaction carefully, as excess base can react exothermically with water.

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Insufficient temperature. 3. Incorrect base or base activity. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Use fresh, high-purity reagents. 2. Increase temperature in 10 °C increments. 3. Use a freshly opened bottle of NaOtBu or screen other bases (e.g., K₂CO₃, Cs₂CO₃). |

| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H). 2. Catalyst decomposition. | 1. Screen different phosphine ligands (e.g., a more electron-rich or bulkier ligand). 2. Lower the reaction temperature. Ensure a strictly inert atmosphere is maintained throughout. |

| Difficult Purification | 1. Streaking on silica gel column. 2. Co-elution of impurities. | 1. The basic nitrogen of the product can interact strongly with acidic silica. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape. 2. Try a different solvent system or consider reverse-phase chromatography. |

References

-

ResearchGate Discussion on 5-bromo-2-cyanopyridine Synthesis. (2015). ResearchGate. Available at: [Link]

- Preparation method of 2-cyano-5-bromopyridine. (Patent CN113603639B). Google Patents.

-

5-Bromopyridine-2-carbonitrile. PubChem. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

- 1. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]

- 2. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile|173.21 g/mol [benchchem.com]

- 3. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. CAS 38275-57-9: 5-Bromo-2-pyrimidinecarbonitrile [cymitquimica.com]

- 7. 5-Bromo-2-cyanopyridine | 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Advanced Application Note: Palladium-Catalyzed Architectures for Pyridine-Pyrrolidine Scaffolds

Executive Summary

The pyridine-pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, forming the core of nicotinic acetylcholine receptor (nAChR) agonists (e.g., Nicotine, Varenicline) and various kinase inhibitors. However, synthesizing this scaffold via Palladium (Pd)-catalyzed cross-coupling presents unique challenges:

-

Catalyst Deactivation: The pyridine nitrogen is a potent

-donor that can displace phosphine ligands, forming unreactive Pd-pyridine complexes ("poisoning"). -

-Hydride Elimination: In C–C coupling, the use of

This Application Note provides two field-validated protocols to overcome these barriers: a Buchwald-Hartwig Amination for C–N bonds (heteroatom linkage) and an Asymmetric Negishi Coupling for C–C bonds (carbon skeleton construction).

Critical Analysis & Mechanistic Insight

The "Pyridine Problem" in Buchwald-Hartwig Amination

In standard protocols, the pyridine substrate competes with the phosphine ligand for the Pd(0) center. If the pyridine binds, the catalytic cycle arrests.

-

Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center while facilitating the reductive elimination of the bulky secondary amine.

The Challenge in Negishi Coupling

Coupling a secondary alkyl zinc reagent (pyrrolidine ring) with an aryl halide is difficult because the rate of

-

Solution: The use of Pd(OAc)₂ with high ligand-to-metal ratios, or specific NHC-Pd complexes (PEPPSI), accelerates reductive elimination. For enantioselective synthesis, the Campos Protocol (Merck) utilizing (-)-sparteine for lithiation-transmetallation is the industry standard.

Visualizing the Challenge

The following diagram illustrates the competing pathways in Pd-catalyzed amination involving pyridines.

Figure 1: The "Pyridine Trap" (Red) vs. the Productive Cycle (Green). Bulky ligands are essential to bypass the dead-end complex.

Protocol A: C–N Bond Formation (Buchwald-Hartwig)

Target: Synthesis of 3-(pyrrolidin-1-yl)pyridine. Application: Introduction of solubilizing pyrrolidine groups; bioisostere of morpholine.

Reagents & Equipment[1]

-

Substrate: 3-Chloropyridine (More challenging than bromo, but cheaper).

-

Nucleophile: Pyrrolidine (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂.

-

Ligand: RuPhos (2.0 mol%). Note: RuPhos is specific for secondary amines.[1]

-

Base: NaOtBu (1.4 equiv).

-

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Pre-complexation (Critical):

-

Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol).

-

Add 1 mL of anhydrous Toluene.

-

Stir at room temperature for 5 minutes. Observation: The solution should turn from dark purple/black to a lighter orange/brown, indicating ligation.

-

-

Substrate Addition:

-

Add 3-Chloropyridine (113 mg, 1.0 mmol).

-

Add Pyrrolidine (85 mg, 1.2 mmol).

-

Add NaOtBu (135 mg, 1.4 mmol) in one portion.

-

-

Reaction: Seal the vial and heat to 85°C for 4–6 hours.

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Filter through a small pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography (DCM/MeOH gradient).

-

Troubleshooting Matrix (C-N Coupling)

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Pyridine poisoning of Pd. | Switch to BrettPhos (bulkier).[2] Increase Temp to 100°C. |

| Debromination (if using Ar-Br) | Switch solvent to t-Amyl alcohol . Lower Temp. | |

| Blue/Green Reaction Mixture | Oxidation of amine/Pd (Leak). | Check Argon lines. Ensure NaOtBu is fresh (white, not yellow). |

Protocol B: C–C Bond Formation (Asymmetric Negishi)

Target: Synthesis of Chiral Nicotine Analogs (e.g., (S)-3-(1-Boc-pyrrolidin-2-yl)pyridine). Application: Enantiospecific synthesis of nAChR agonists. Based on the Campos/Merck process [1].

The Workflow

This is a sequential one-pot protocol: Lithiation

Figure 2: The Campos-Merck Sequence for Chiral Nicotine Synthesis.

Reagents

-

Substrate: N-Boc-pyrrolidine.

-

Chiral Ligand (Lithiation): (-)-Sparteine (1.2 equiv).

-

Lithium Source: s-BuLi (1.2 equiv).

-

Zinc Source: ZnCl₂ (1.0 M in THF, 1.3 equiv).

-

Coupling Partner: 3-Bromopyridine (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (or SPhos) (10 mol%).

Step-by-Step Methodology

-

Enantioselective Deprotonation:

-

In a flame-dried flask under Argon, dissolve (-)-Sparteine (280 mg, 1.2 mmol) in anhydrous TBME (tert-butyl methyl ether) at -78°C.

-

Add s-BuLi (1.2 mmol) dropwise. Stir for 15 min.

-

Add N-Boc-pyrrolidine (171 mg, 1.0 mmol) dropwise.

-

Stir at -78°C for 3 hours . Mechanism: This forms the configurationally stable lithiated species.

-

-

Transmetallation:

-

Add ZnCl₂ solution (1.3 mL, 1.3 mmol) dropwise at -78°C.

-

Allow the mixture to warm to ambient temperature over 30 mins. The solution becomes a milky suspension (Organozinc species).

-

-

Cross-Coupling:

-

Add 3-Bromopyridine (158 mg, 1.0 mmol).

-

Add the pre-mixed catalyst solution: Pd(OAc)₂ (11 mg) and XPhos (47 mg) in minimal THF.

-

Stir at ambient temperature or mild heat (40°C) for 12 hours.

-

-

Quench:

-